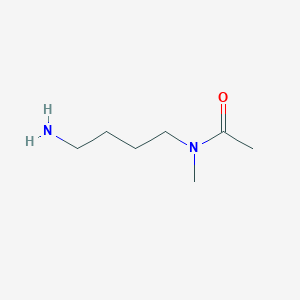

N-(4-Aminobutyl)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-(4-aminobutyl)-N-methylacetamide |

InChI |

InChI=1S/C7H16N2O/c1-7(10)9(2)6-4-3-5-8/h3-6,8H2,1-2H3 |

InChI Key |

TWZOPZRLSKCQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to N-(4-Aminobutyl)-N-methylacetamide

Direct synthesis of this compound would ideally involve the coupling of N-methylacetamide with a suitable 4-aminobutyl precursor. One theoretical approach is the nucleophilic substitution reaction between the sodium salt of N-methylacetamide and a 4-halobutyl-amine derivative, where the primary amino group is protected. The protection is crucial to prevent side reactions.

Another direct route could be the reductive amination of N-methylacetamide with 4-aminobutanal. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the target amine. youtube.commasterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting aldehyde or ketone. masterorganicchemistry.comcommonorganicchemistry.com

Precursor-Based Synthesis of the N-Methylacetamide Moiety

An alternative strategy involves the synthesis of a precursor molecule that already contains the N-methyl group and a reactive site for the subsequent attachment of the aminobutyl chain. A plausible precursor is N-methyl-N-(4-nitrobutyl)acetamide. This can be synthesized by first preparing N-methyl-4-nitroaniline from p-nitroaniline through formylation, followed by methylation, and subsequent hydrolysis. google.com The resulting N-methyl-4-nitroaniline can then be acylated with acetyl chloride or acetic anhydride (B1165640) to yield N-methyl-N-(4-nitrophenyl)acetamide. jcbsc.orgresearchgate.netgoogle.com The nitro group can then be reduced to an amine, which can be further functionalized.

Another approach is to start with N-methylacetamide itself, which is commercially available. nih.gov Its synthesis can be achieved through the reaction of methylamine (B109427) with acetic anhydride or acetyl chloride.

Introduction of the 4-Aminobutyl Chain

The incorporation of the 4-aminobutyl chain is a critical step that can be achieved through either alkylation or amidation reactions.

Alkylation Strategies Utilizing Aminobutyl Precursors

Alkylation strategies involve the formation of a carbon-nitrogen bond between the N-methylacetamide nitrogen and a 4-carbon chain. A common method is the reaction of the deprotonated N-methylacetamide with a 4-halobutyl-amine derivative, where the terminal amino group is protected (e.g., as a phthalimide (B116566) or a Boc-protected amine). The protecting group can be subsequently removed to yield the free primary amine.

Reductive amination, as mentioned earlier, is another powerful alkylation strategy. youtube.commasterorganicchemistry.comlibretexts.org For instance, the reaction of N-methylacetamide with 4-oxobutylamine (protected) in the presence of a reducing agent would furnish the desired product.

Amidation Reactions for Aminobutyl Chain Integration

Amidation involves forming the amide bond first, followed by the introduction of the methyl and aminobutyl groups. For example, one could start with 4-aminobutanol, a commercially available compound. google.comwikipedia.orgnih.govkoeichem.com The amino group can be protected, and the hydroxyl group can be converted to a leaving group (e.g., a tosylate or a halide). This intermediate can then react with methylamine, followed by acetylation of the secondary amine and deprotection of the terminal primary amine.

Alternatively, N-methyl-1,4-butanediamine can be selectively acetylated. Due to the different reactivity of the primary and secondary amines, chemoselective N-acetylation can be achieved under controlled conditions.

Chemoselective Considerations in Amide and Amine Bond Formation

In the synthesis of this compound, which contains both a secondary amide and a primary amine, chemoselectivity is a key challenge. During acylation or alkylation steps, the primary amine is generally more nucleophilic than the secondary amide nitrogen. Therefore, protecting the primary amino group of the 4-aminobutyl moiety is often necessary to achieve the desired reaction at the N-methylacetamide nitrogen.

Conversely, when starting with a molecule containing both a primary and a secondary amine, such as N-methyl-1,4-butanediamine, selective acylation of the secondary amine can be challenging. However, methods for chemoselective N-acetylation of bifunctional substrates have been developed, often utilizing specific catalysts or reaction conditions to favor the acylation of one amine over the other. researchgate.net For instance, the use of certain solid acid catalysts has been shown to preferentially acetylate amino groups in the presence of hydroxyl groups. researchgate.net

Evaluation of Solution-Phase and Solid-Phase Synthetic Techniques

Both solution-phase and solid-phase synthesis have their merits and demerits in the context of preparing this compound.

Solid-phase synthesis can streamline the synthetic process by anchoring the starting material to a solid support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing. rsc.orgnih.gov This is particularly advantageous for multi-step syntheses. For the synthesis of this compound, a strategy could involve attaching a protected 4-aminobutyl precursor to a resin, followed by N-methylation and acetylation on the solid support. nih.gov The final product is then cleaved from the resin. While often faster and more amenable to automation, solid-phase synthesis can sometimes present challenges in reaction monitoring and may require optimization of cleavage conditions to avoid side reactions.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reaction Environment | Homogeneous | Heterogeneous (reagents in solution, substrate on solid support) |

| Purification | Crystallization, chromatography, extraction | Filtration and washing |

| Scalability | Generally more scalable | Can be limited by resin capacity |

| Automation | More challenging | Readily automated |

| Reaction Monitoring | Direct (TLC, NMR, etc.) | Indirect (cleavage and analysis of a small sample) |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the N-Methylacetamide Functional Group

The N-methylacetamide portion of the molecule is characterized by a tertiary amide, which influences its reactivity.

Amide hydrolysis, the cleavage of the amide bond, is a fundamentally important reaction. Generally, amides are resistant to hydrolysis and require significant energy input, such as prolonged heating, or the presence of a catalyst. byjus.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of an amide like N-methylacetamide is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.comyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. acs.org This leads to the formation of a tetrahedral intermediate. byjus.com Subsequently, proton transfer to the nitrogen atom occurs, making the amine a better leaving group. The final steps involve the departure of the amine and deprotonation to yield a carboxylic acid and an amine, which under acidic conditions will be protonated. youtube.com The acid-catalyzed hydrolysis of amides is generally not a readily reversible process because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. byjus.comchemistrysteps.com This is typically the initial step in the mechanism. The subsequent step, the elimination of the amino group, is generally unfavorable as the amide anion is a poor leaving group. chemistrysteps.com However, with sufficient heat, the reaction can be driven to completion. chemistrysteps.com The process yields a carboxylate salt and an amine. byjus.com

Enzymatic Catalysis: Enzymes known as amidases or acylamidases catalyze the hydrolysis of amide bonds. wikipedia.org These enzymes belong to the hydrolase family. wikipedia.org Some amidases utilize a catalytic triad, such as Ser-Ser-Lys, for the hydrolysis process. wikipedia.org The mechanism can involve an anti-nucleophilic attack and protonation of the amide nitrogen, which is a different stereoelectronic pathway compared to the syn-attack observed in the hydrolysis of secondary amides by many proteases. acs.org

N-Alkylation: The alkylation of amides can occur at either the nitrogen or the oxygen atom. While nitrogen is intrinsically more basic, protonation and subsequent reactions often favor the oxygen atom to preserve the amide resonance stabilization energy. libretexts.orgresearchgate.net Direct N-alkylation of amides typically requires strong electrophiles or strongly alkaline conditions to form the more reactive amide anion. researchgate.net

N-Acylation: N-acylation is a common method for forming amide bonds and protecting amino groups. nih.govresearchgate.net Various reagents can be used for the N-acylation of amines, including acyl chlorides and acid anhydrides, often in the presence of a catalyst. tandfonline.comresearchgate.net For an existing amide like N-methylacetamide, further acylation at the nitrogen is generally not a facile reaction under standard conditions due to the already substituted nature of the nitrogen and the delocalization of its lone pair into the carbonyl group.

The C-N bond in amides possesses a significant degree of double bond character due to resonance, which results in a substantial rotational barrier. fcien.edu.uy This barrier can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by observing the coalescence of signals from different conformers at varying temperatures. acs.orgmontana.edugac.edu For N,N-disubstituted amides like N,N-dimethylacetamide, a model compound for the N-methylacetamide group, the barrier to rotation is influenced by the solvent's polarity and hydrogen-bonding capability. fcien.edu.uy

| Amide | Experimental Rotational Barrier (DG‡) in Gas Phase (kcal/mol) | Reference |

|---|---|---|

| Formamide | 16.0 | fcien.edu.uy |

| N,N-dimethylformamide | 19.4 | fcien.edu.uy |

| N,N-dimethylacetamide | 15.3 | fcien.edu.uy |

Amides are weak bases. libretexts.org The site of protonation in amides is a topic of interest. While the nitrogen atom is part of an amine-like structure, its lone pair is delocalized through resonance with the carbonyl group. masterorganicchemistry.com Consequently, the carbonyl oxygen is the more basic site and is preferentially protonated. masterorganicchemistry.comlibretexts.orgvaia.com The pKa of the conjugate acid of acetamide (B32628) is approximately 0. vaia.com For N-methylacetamide, the protonated form has been studied, and its gas-phase proton affinity has been determined. nist.gov

Reactivity of the Primary 4-Aminobutyl Amine Functional Group

The terminal primary amine of the 4-aminobutyl group exhibits typical reactivity for a primary alkylamine.

Reductive Amination: Reductive amination is a versatile method for synthesizing amines. It involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. chemistrysteps.commasterorganicchemistry.com For a primary amine like the one in N-(4-Aminobutyl)-N-methylacetamide, it can react with aldehydes or ketones to form secondary amines. This process can be carried out in a one-pot reaction using a reducing agent that selectively reduces the imine in the presence of the carbonyl compound, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org Various protocols for the reductive amination of aldehydes and ketones to produce primary amines have been developed, often employing ammonia (B1221849) or its salts as the nitrogen source. tandfonline.comorganic-chemistry.org

Derivatization Reactions of the Primary Amine for Functionalization

The primary amine group in this compound serves as a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. This derivatization is crucial for altering the molecule's physical and chemical properties and for preparing it for various applications, including analytical detection. Common derivatization strategies for primary amines involve acylation, silylation, and alkylation. iu.edu

A variety of reagents can be employed for the derivatization of primary amines, each with its own advantages. For instance, o-phthalaldehyde (B127526) (OPA) reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, a method frequently used in HPLC analysis. nih.govthermofisher.com Another common reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts with primary amines to yield highly fluorescent and UV-active derivatives, enhancing detection sensitivity. nih.govthermofisher.com

The choice of derivatizing agent can be tailored for specific analytical methods. For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. iu.edu Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used for acylation, while N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent that replaces labile hydrogens with more stable trimethylsilyl (B98337) (TMS) groups. iu.edunist.gov

The following table summarizes common derivatization reagents for primary amines and their applications:

| Derivatization Reagent | Reaction Type | Application | Key Features |

| o-Phthalaldehyde (OPA) | Aldehyde Condensation | HPLC | Rapid reaction, forms fluorescent products. nih.govthermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Acylation | HPLC | Forms highly fluorescent and UV-active derivatives. nih.govthermofisher.com |

| Trifluoroacetic anhydride (TFAA) | Acylation | GC-MS | Increases volatility and thermal stability. iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | GC-MS | Replaces labile hydrogens with TMS groups. iu.edu |

| Dansyl chloride | Sulfonylation | HPLC | Produces fluorescent derivatives. nih.gov |

Exploration of Intramolecular Cyclization and Ring-Closing Pathways

The structure of this compound, with a primary amine and a tertiary amide separated by a four-carbon chain, presents the potential for intramolecular cyclization reactions. Such reactions would lead to the formation of a seven-membered heterocyclic ring. The feasibility of this cyclization is dependent on several factors, including the reaction conditions and the relative nucleophilicity of the primary amine and the electrophilicity of the amide carbonyl carbon.

Generally, amides are relatively unreactive towards nucleophilic attack due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under certain conditions, such as acid catalysis, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. nih.gov

A proposed plausible mechanism for an acid-catalyzed intramolecular cyclization would involve the following steps:

Protonation of the amide carbonyl oxygen.

Intramolecular nucleophilic attack by the primary amine on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule to form a cyclic iminium ion.

Deprotonation to yield the final seven-membered cyclic product.

Protonation Equilibria and Basicity Studies of the Amine

The presence of two nitrogen atoms—one in the primary amine and one in the tertiary amide—means that this compound can exhibit different protonation states depending on the pH of the solution. The primary amine is the more basic of the two functional groups. The lone pair of electrons on the primary amine nitrogen is localized and readily available to accept a proton. In contrast, the lone pair on the tertiary amide nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its basicity.

Therefore, in an aqueous solution, the primary amine will be the first to be protonated as the pH decreases. The equilibrium for this protonation can be represented as:

H₂N-(CH₂)₄-N(CH₃)C(O)CH₃ + H₂O ⇌ H₃N⁺-(CH₂)₄-N(CH₃)C(O)CH₃ + OH⁻

The basicity of the primary amine can be quantified by its pKb value, or more commonly, the pKa of its conjugate acid (pKaH). While experimental data for this compound is not available, the pKaH of similar primary alkylamines is typically in the range of 10-11.

Further protonation of the amide nitrogen would require much more acidic conditions due to its lower basicity. The study of protonation equilibria is fundamental to understanding the molecule's behavior in biological systems and for developing analytical methods such as liquid chromatography, where the retention of the analyte can be controlled by adjusting the pH of the mobile phase.

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound allow for a variety of intermolecular interactions, with hydrogen bonding playing a dominant role. The primary amine group can act as both a hydrogen bond donor (with its two N-H protons) and a hydrogen bond acceptor (with the lone pair on the nitrogen). The tertiary amide group, lacking an N-H bond, can only function as a hydrogen bond acceptor via the lone pairs on the carbonyl oxygen.

In the pure substance or in protic solvents, these molecules can form extensive hydrogen bonding networks. nih.gov The primary amine of one molecule can donate a hydrogen bond to the carbonyl oxygen of the amide of another molecule. This type of interaction is analogous to the hydrogen bonding observed in peptides and proteins, where the amide backbone forms regular secondary structures. nih.gov Studies on N-methylacetamide, a simpler model for the amide portion of the molecule, have shown that it forms linear chains through hydrogen bonding in the liquid state. nih.gov

These hydrogen bond networks significantly influence the physical properties of the substance, such as its boiling point, viscosity, and solubility. The ability to form strong intermolecular hydrogen bonds would be expected to result in a relatively high boiling point and good solubility in polar, protic solvents like water and ethanol. The disruption and formation of these hydrogen bonds are also critical in chemical reactions and biological interactions. uni-bayreuth.de

Mechanistic Elucidation of Novel Reactions Involving this compound

While specific novel reactions involving this compound have not been extensively reported, the principles of its reactivity can be inferred from studies on related compounds. Mechanistic investigations into reactions involving primary amines and amides provide a framework for predicting the behavior of this molecule.

For example, the mechanism of chlorination of amides has been a subject of interest. Studies on the chlorination of N-methylacetamide have shown that the reaction can proceed through different pathways, with the formation of an iminol intermediate being a key step in some cases. nih.govresearchgate.net The reaction of the iminol tautomer with a chlorinating agent like hypochlorous acid was found to be the most favorable pathway. nih.govresearchgate.net

Furthermore, mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) during chlorination processes have highlighted the complex series of reactions that can occur. nih.gov These studies propose a mechanism involving the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is then oxidized to NDMA. nih.gov Given the presence of both a primary amine and a tertiary amide, this compound could potentially undergo complex reactions in the presence of oxidizing agents or other reactive species, leading to a variety of products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N-(4-aminobutyl)-N-methylacetamide, a suite of NMR experiments is employed for a full structural assignment and conformational analysis.

1D NMR (¹H, ¹³C) for Comprehensive Structural Assignment

One-dimensional NMR spectroscopy is the foundational technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum, which is typically proton-decoupled, shows a single peak for each unique carbon atom, providing insight into the carbon skeleton of the molecule.

Detailed assignments for the ¹H and ¹³C NMR spectra of this compound, as deposited in the Biological Magnetic Resonance Bank (BMRB) under accession number bmse001133, are presented below.

¹H NMR Chemical Shift Assignments

| Atom Name | Chemical Shift (ppm) |

|---|---|

| H1' | 3.38 |

| H2' | 1.54 |

| H3' | 1.67 |

| H4' | 2.99 |

| H1" | 2.09 |

| H2" | 2.95 |

¹³C NMR Chemical Shift Assignments

| Atom Name | Chemical Shift (ppm) |

|---|---|

| C1' | 48.5 |

| C2' | 26.2 |

| C3' | 25.1 |

| C4' | 39.2 |

| C1" | 21.4 |

| C2" | 34.1 |

| C=O | 172.5 |

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent methylene (B1212753) groups in the butyl chain.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to an entire spin system. This is particularly useful for identifying all the protons belonging to the aminobutyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, protons. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. scielo.br For instance, correlations from the N-methyl protons (H2") to the carbonyl carbon (C=O) and C1' would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the N-methyl group and the acetyl group around the amide bond.

The BMRB entry bmse001133 includes datasets for COSY, TOCSY, HSQC, and HMBC experiments, which would allow for a complete and unambiguous assignment of the molecular structure.

Variable-Temperature NMR for Conformational Analysis and Rotamer Studies

By increasing the temperature, the rate of rotation increases, and if the coalescence temperature is reached, the separate signals for the rotamers will merge into a single, averaged signal. st-andrews.ac.ukresearchgate.netrsc.org A VT-NMR study would allow for the determination of the energy barrier to this rotation (ΔG‡), providing valuable insight into the conformational stability of the amide bond. st-andrews.ac.uk For similar N,N-disubstituted acetamides, these energy barriers are typically in a range that is accessible by VT-NMR. st-andrews.ac.uk

Anisotropic Solvent-Induced Shift (ASIS) Studies

Anisotropic Solvent-Induced Shift (ASIS) studies are another specialized NMR technique that can provide structural information, particularly about the stereochemistry of a molecule. Although no specific ASIS studies on this compound have been found in the searched literature, the principles of the technique are applicable.

ASIS effects are observed when a molecule is dissolved in an anisotropic solvent, such as benzene (B151609) or pyridine. The magnetic field produced by the circulating π-electrons of the solvent molecules is anisotropic, meaning it has different strengths in different directions. This leads to differential shielding or deshielding of the solute's protons depending on their spatial orientation relative to the solvent molecules. nih.govresearchgate.net By comparing the ¹H NMR spectrum in an isotropic solvent (like CDCl₃) with that in an anisotropic solvent, one can deduce the relative positions of protons within the molecule. This can be particularly useful in distinguishing between E/Z isomers or different conformers. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While general mass spectrometry can provide the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental formula of a compound. nih.gov

For this compound (C₇H₁₆N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this calculated mass, thereby verifying the elemental composition. Although specific experimental HRMS data for this compound is not present in the searched public databases, this analysis would be a standard and essential part of its full characterization following synthesis or isolation. The data is typically reported as a [M+H]⁺ ion in positive ionization mode.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the selection of a specific parent ion, its fragmentation, and analysis of the resulting fragment ions. researchgate.net This process provides definitive structural information and confirmation of molecular identity. researchgate.net

For a molecule like this compound, MS/MS analysis would be crucial. While specific fragmentation data for this compound is not available in published literature, a predictive fragmentation pattern can be proposed based on its structure. Following ionization, the molecular ion [M+H]⁺ would likely undergo collision-induced dissociation (CID), leading to fragmentation at the most labile bonds. Expected fragmentation pathways would include:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and peptides.

Loss of the primary amine group: Fragmentation along the butyl chain could lead to the loss of NH₃ or related fragments.

Cleavage within the butyl chain: Characteristic losses of CnH2n fragments would be expected.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the N-methylacetamide group to the aminobutyl chain. Quantitative mass spectrometry methods could further be employed to identify specific proteolytic cleavage sites if the molecule were part of a larger peptide structure. bldpharm.com

Table 1: Predicted Key MS/MS Fragments for this compound

| Fragment Description | Predicted m/z |

| [M+H]⁺ (Protonated Molecule) | 145.13 |

| Loss of NH₃ from butyl terminus | 128.10 |

| Cleavage yielding protonated N-methylacetamide | 74.06 |

| Cleavage yielding protonated 4-aminobutane | 73.09 |

Note: This table is predictive and based on general fragmentation rules. Actual experimental values may vary.

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules, like the subject compound, without causing significant fragmentation. nist.gov In ESI-MS, the sample solution is passed through a highly charged capillary, creating an aerosol of charged droplets. hmdb.ca As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. nist.govhmdb.ca

Due to the presence of two basic nitrogen atoms (the primary amine and the amide nitrogen), this compound would be expected to ionize efficiently in positive ion mode ESI. The resulting mass spectrum would prominently feature the singly charged molecular ion. This makes ESI an ideal front-end for the MS/MS analysis described previously.

Other soft ionization techniques applicable to this type of molecule include:

Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for larger molecules like proteins, MALDI could also be used here. The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the molecule, typically as [M+H]⁺. rsc.org

Chemical Ionization (CI): A softer method than electron ionization (EI), CI uses a reagent gas to produce ions through proton transfer, resulting in less fragmentation and a more prominent molecular ion peak. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy While an experimental IR spectrum for this compound is not publicly available, its key features can be predicted by examining its structural components. The spectrum would be a composite of signals from the N-methylacetamide moiety and the aminobutyl chain. For comparison, the model peptide N-methylacetamide (NMA) shows a very strong amide I band (primarily C=O stretch) around 1650-1700 cm⁻¹. nih.govnih.gov High-resolution FTIR studies of NMA have determined the harmonic vibrational frequency of the amide I mode to be 1726.6 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide would appear in the 3300-3500 cm⁻¹ region. The primary amine of the butyl chain would also exhibit N-H stretching bands in this region, as well as a characteristic scissoring vibration around 1600 cm⁻¹. C-H stretching and bending vibrations from the methyl and methylene groups would be observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman Spectroscopy Raman spectroscopy provides complementary vibrational information. For N-methylacetamide, the amide I band is also a prominent feature in the Raman spectrum, and its position is sensitive to the hydrogen-bonding environment. nih.gov Studies on NMA have shown that the amide II and III bands are also strongly observed in hyper-Raman spectra. The C-H and N-H stretching regions would also be active in the Raman spectrum of this compound.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Primary Amine, Secondary Amide | 3300 - 3500 | IR, Raman |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 | IR, Raman |

| Amide I (C=O Stretch) | Amide | 1650 - 1700 | IR, Raman |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | IR |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1450 | IR |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, no crystal structure for this compound has been deposited in public structural databases. If suitable single crystals could be grown, an X-ray diffraction experiment would provide invaluable information. It would confirm the molecular conformation (e.g., the torsion angles of the butyl chain) and reveal the hydrogen-bonding network in the solid state. Given the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and amine nitrogen), a complex and robust hydrogen-bonding network would be anticipated, which plays a key role in the physical properties of the material.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral environment within a molecule.

The parent compound, this compound, is itself achiral and therefore would not exhibit a CD spectrum. However, if this molecule were incorporated into a larger chiral structure, or if chiral centers were introduced through derivatization (for example, by adding a chiral substituent to the amine or as part of a peptide chain), then CD spectroscopy would become a vital analytical tool. It is particularly powerful for studying the secondary structure (e.g., alpha-helices, beta-sheets) of peptides and proteins, as these structures impart a characteristic CD signal.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. stackexchange.com For flexible molecules like N-(4-Aminobutyl)-N-methylacetamide, which has multiple rotatable bonds, this process is used to identify various stable conformers and their relative energies.

Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are the primary tools for these calculations. mdpi.com DFT methods, with functionals like B3LYP, are particularly popular due to their balance of computational cost and accuracy. nih.govnih.gov The process is iterative: it starts with an initial guess of the geometry, calculates the energy and the forces (gradients) on each atom, and then uses an algorithm (like quasi-Newton methods) to adjust the atomic coordinates towards a lower-energy structure, repeating until the forces are negligible and a minimum on the potential energy surface is reached. stackexchange.com

Studies on the model compound N-methylacetamide (NMA) using ab initio methods have identified multiple stable conformers resulting from the rotation of the methyl groups. umich.edu The relative energies of these conformers are very close, indicating that several conformations can coexist at room temperature. A similar approach for this compound would involve exploring the conformational space arising from rotations around the C-C and C-N bonds of the butyl chain in addition to the amide group rotations.

Table 1: Relative Ab Initio Energies of trans-N-methylacetamide (t-NMA) Conformers

| Conformer | Basis Set: 4-31G* (kcal/mol) | Basis Set: 6-31G* (kcal/mol) |

|---|---|---|

| I | 0.07 | 0.21 |

| II | 0.00 | 0.08 |

| III | 0.09 | 0.14 |

| IV | 0.01 | 0.00 |

This table presents the relative energies of four stable conformers of trans-N-methylacetamide calculated using ab initio methods. The results show that the energy differences are small, suggesting the conformers are spectroscopically distinguishable. Data sourced from Mirkin and Krimm (1991). umich.edu

Understanding the electronic structure and charge distribution is key to predicting a molecule's reactivity and intermolecular interactions. Methods like DFT are used to calculate the distribution of electrons within the molecule. researchgate.net A key feature in this compound is the amide (peptide) bond, which exhibits partial double bond character due to resonance. This affects the planarity of the amide group and its rotational barrier. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution, providing partial atomic charges on each atom. This information helps in understanding the molecule's dipole moment and its interaction sites for hydrogen bonding—specifically, the nitrogen and oxygen atoms as hydrogen bond acceptors and the primary amine's N-H protons as hydrogen bond donors. Studies on NMA have shown that its electronic structure is significantly influenced by its environment, such as the solvent. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic properties, which serve as a crucial link between theoretical models and experimental data.

IR Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. nih.gov For this compound, this would allow for the prediction of characteristic IR bands, such as the C=O stretch (Amide I band), the N-H bend (Amide II band), and the N-H stretch of the primary amine. nih.govresearchgate.net Theoretical spectra for model compounds like NMA have been calculated and scaled to match experimental data, aiding in the assignment of complex vibrational spectra. umich.edu

NMR Chemical Shifts: Predicting NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus. researchgate.net DFT calculations have become a standard tool for this purpose. Recent advances using machine learning and Graph Neural Networks (GNNs) have further improved the accuracy of these predictions, achieving Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.org These methods can also account for solvent effects, which are critical for accurate predictions. arxiv.org For this compound, this would allow for the assignment of each proton and carbon signal in its ¹H and ¹³C NMR spectra.

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for N-methylacetamide

| Proton Assignment | Experimental Shift (ppm) in CDCl₃ |

|---|---|

| N-H | 6.4 |

| N-CH ₃ | 2.786 |

| CO-CH ₃ | 1.983 |

This table shows typical experimental proton NMR chemical shifts for the core N-methylacetamide structure. Computational models aim to reproduce these values with high accuracy. Data sourced from ChemicalBook. chemicalbook.com

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.govnih.gov

For a flexible molecule like this compound, a single static structure is insufficient to describe its behavior. MD simulations are used to sample the vast landscape of possible conformations the molecule can adopt at a given temperature. nih.gov By simulating the molecule for nanoseconds to microseconds, an ensemble of conformations is generated. This ensemble provides insight into the molecule's flexibility, the probability of different conformers, and the timescale of transitions between them. This is particularly important for understanding how the aminobutyl tail might fold and interact with the amide group or with other molecules.

The properties and behavior of a molecule can be dramatically altered by the solvent. MD simulations explicitly model the solvent molecules (typically water), allowing for a detailed investigation of solvation. nih.govrsc.org

For this compound, MD simulations in a water box would reveal the structure of the hydration shell around the molecule. They can quantify the number of hydrogen bonds between the molecule's polar groups (the amide and the primary amine) and the surrounding water molecules. rsc.org Furthermore, solvation dynamics studies how the solvent reorganizes in response to a change in the solute's electronic structure (e.g., after electronic excitation). osti.gov Studies on related amides show that the timescale of this solvent reorganization is crucial for understanding reaction dynamics in solution. The simulations can also reveal how the aminobutyl chain's conformation is influenced by its interactions with the solvent. rsc.org

Intermolecular Interaction Analysis

The structure of this compound, featuring both hydrogen bond donors (the primary amine and the amide N-H) and acceptors (the amide carbonyl oxygen and the amine nitrogen), predisposes it to a variety of intermolecular interactions that govern its macroscopic properties.

Hydrogen Bonding:

Computational studies on N-methylacetamide (NMA), a simpler analog representing the amide portion of the target molecule, reveal significant hydrogen bonding. Molecular dynamics (MD) simulations of liquid NMA indicate the formation of a hydrogen-bond network primarily composed of linear chains. nih.gov These chains are further associated through weaker C-H···O "improper" hydrogen bonds. This intricate network of interactions is sensitive to temperature and pressure, with increased temperature leading to disruption of the hydrogen bonds. nih.gov The amide I (C=O stretch) vibrational frequency is a sensitive probe of this hydrogen bonding environment, and its behavior can be modeled computationally. nih.govresearchgate.net For this compound, it is expected that the primary amine of the butyl chain would readily participate in hydrogen bonding, both as a donor and an acceptor, further extending the network of intermolecular interactions. The presence of water molecules would also lead to vibrational coupling between the amide and water. acs.orgdrexel.edu

Anion Binding:

The amide N-H and the primary amine N-H groups in this compound can act as hydrogen bond donors, enabling the molecule to bind with anions. While direct computational studies on the anion binding of this compound are not prevalent, research on related amide- and amine-containing macrocycles demonstrates this capability. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the binding energies and geometries of anion complexes. For instance, studies on tripodal amide receptors show that both amide N-H and aryl C-H groups can participate in anion binding, an interaction that can be rationalized through Molecular Electrostatic Potential (MEP) surface analysis. researchgate.net It is conceivable that the primary amine in this compound would also play a significant role in coordinating anions.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states.

For this compound, several reaction types are of interest, such as N-methylation and reactions involving the primary amine.

N-Methylation of the Amide:

The methylation of the amide nitrogen in a precursor molecule is a potential synthetic route. Computational studies on the N-methylation of amides using various methylating agents have been performed. acs.org These studies can determine the favorability of different reaction pathways, for example, a concerted methylation-deprotonation mechanism. acs.org For the enzymatic N-methylation of amide side chains in peptides, computational models propose a mechanism involving metal-ion stabilization of the deprotonated amide (amidate), which then acts as a nucleophile attacking the methyl group of a cofactor like S-adenosyl-methionine (SAM). pnas.org

Reactions of the Primary Amine:

The primary amine of the butyl group is a nucleophilic center and can undergo various reactions. Theoretical studies of amine-catalyzed reactions, such as aldol (B89426) additions, have been extensively investigated using DFT. researchgate.net These calculations help in understanding the role of the amine in forming intermediates like enamines and in determining the stereoselectivity of the reaction by comparing the energies of different transition states. researchgate.net Kinetic calculations using methods like multi-path variational transition state theory can be used to determine rate constants for reactions involving amines. rsc.org For instance, in the reaction of an amine with an alkyl halide (a Menshutkin-type reaction), computational methods can be used to locate the transition state and calculate the activation energy. ucsb.edu

Illustrative Data on Amine Alkylation Mechanisms:

| Reactant System | Alkylating Agent | Proposed Mechanism | Computational Method | Reference |

| Primary Amine | Methyl Iodide | SN2 | DFT | researchgate.net |

| Primary Amine | Allyl Bromide | SN2 | DFT | researchgate.net |

| Amine 1 | Benzyl Bromide | SN1 | DFT | researchgate.net |

| Other Amines | Benzyl Bromide | SN2 | DFT | researchgate.net |

Computational Prediction of Molecular Properties for Research Applications

Computational methods are widely used to predict various molecular properties that are crucial for research and development, saving time and resources compared to experimental measurements.

pKa Prediction:

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, binding affinity, and other properties. For this compound, there are two main ionizable groups: the primary amine and the amide. The pKa of the primary amine is expected to be in the typical range for alkylamines, while the amide N-H is significantly less acidic.

Various computational methods are available for pKa prediction, ranging from empirical models to first-principles quantum mechanical (QM) calculations combined with continuum solvation models. reddit.comnih.gov QM-based methods, such as those using DFT with a solvation model like COSMO or SMD, calculate the free energy change of the deprotonation reaction in solution. peerj.comkyushu-u.ac.jp The accuracy of these predictions can be high, often within 1 pKa unit of experimental values, but can be affected by factors like conformational changes and intramolecular hydrogen bonding. nih.govkyushu-u.ac.jp

Predicted pKa Values for Related Functional Groups:

| Functional Group | Compound | Computational Method | Predicted pKa | Reference |

| Primary Amine | Drug-like amines | PM3/COSMO | ~9-11 | peerj.com |

| Primary Amine | Drug-like amines | AM1/COSMO | ~9-11 | peerj.com |

| Amide N-H | N-methylacetamide | - | Generally > 17 (not readily acidic) | General chemical knowledge |

Polarity:

Biological Interactions and Chemical Biology Applications Non Clinical Focus

Utility as a Model Compound in Amide Chemistry and Polyamine-Related Research

N-(4-Aminobutyl)-N-methylacetamide's structure makes it an excellent model compound for two significant areas of biochemical research: amide chemistry and polyamine biology. The N-methylacetamide portion of the molecule serves as a simple analogue for the peptide bond that links amino acids in proteins. youtube.com The study of simpler amides like N-methylacetamide (NMA) provides insight into the fundamental interactions, such as hydrogen bonding, that govern protein folding and structure. nih.govresearchgate.net Classical molecular dynamics simulations and Raman spectroscopy of NMA have shown that these molecules form hydrogen-bonded chains, with structural motifs that bear some resemblance to protein beta-sheets. nih.gov The presence of the N-methyl group also provides a model for secondary amides, which constitute the backbone of proteins. youtube.com

Simultaneously, the 4-aminobutyl group mimics the structure of natural polyamines. Polyamines are essential polycations involved in a wide array of cellular functions, including cell growth, proliferation, and the regulation of gene expression. nih.govnih.gov Synthetic polyamine analogues are frequently used to probe the mechanisms of polyamine transport, metabolism, and their interactions with nucleic acids and proteins. nih.gov Therefore, this compound can be used to investigate biological systems where both peptide-like amide interactions and polyamine recognition are relevant.

Table 1: Structural Features of this compound and Their Research Relevance

| Structural Feature | Functional Group | Research Area Relevance | Modeled Biological Structure |

|---|---|---|---|

| Acetamide (B32628) Moiety | Secondary Amide | Amide Chemistry, Protein Folding | Peptide Bond |

| N-Methyl Group | Tertiary Amine (within amide) | Steric and Electronic Effects in Amides | Substituted Peptide Linkages |

| Butyl Chain | Alkyl Chain | Hydrophobic Interactions, Spacing | Polyamine Backbone |

| Terminal Amine | Primary Amine | Polyamine Biology, Bioconjugation | Polyamine Terminus (e.g., Putrescine) |

In Vitro Interactions with Biomolecules: Mechanistic Investigations

The specific chemical groups within this compound dictate its potential for non-covalent interactions with biological macromolecules like proteins and peptides in controlled in vitro settings.

Hydrogen bonding is a critical force in determining the structure and interaction of biomolecules. This compound possesses multiple sites capable of forming hydrogen bonds. The amide group itself contains a hydrogen bond acceptor (the carbonyl oxygen) and, in its resonance form, a hydrogen bond donor (the amide nitrogen), directly mimicking the hydrogen bonding patterns of a peptide backbone. youtube.comresearchgate.net Studies on simple amides confirm their capacity to form strong hydrogen bonds, which are fundamental to the stability of protein secondary structures like alpha-helices and beta-sheets. nih.govnih.gov Furthermore, the terminal primary amine (-NH2) on the butyl chain is a potent hydrogen bond donor, capable of interacting with electronegative atoms like oxygen and nitrogen in the side chains or backbones of peptides and proteins. nih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a small molecule to the active or allosteric site of a protein. nih.gov For this compound, these simulations could be employed to characterize its potential binding sites on a target protein. A typical docking study would involve generating a 3D model of the compound and fitting it into the binding pocket of a protein with a known structure. The simulation would calculate the most favorable binding poses and estimate the binding affinity based on interactions like hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.gov For instance, molecular modeling of similar structures, like 4-(aminomethyl)benzamide (B1271630) derivatives, has been used to understand how they fit into the active sites of protein kinases. nih.gov Such studies could reveal how the amide portion of this compound might interact with backbone atoms of a binding cleft, while the aminobutyl chain could form specific hydrogen bonds or salt bridges with acidic amino acid residues like aspartate or glutamate.

Given its structural similarity to natural polyamines and acetylated polyamines, this compound is a candidate for investigation as a substrate or inhibitor analogue for enzymes involved in polyamine metabolism. nih.gov Enzymes such as polyamine oxidases or acetyltransferases recognize and process molecules with similar structures. In an in vitro assay, the compound could be tested for its ability to be processed by these enzymes or to act as a competitive inhibitor against their natural substrates. Furthermore, its design could be adapted to explore mechanisms like substrate-assisted inhibition. This process involves the enzyme modifying the inhibitor, which then forms a covalent adduct that tightly binds to the active site. nih.gov For example, adenosine (B11128) sulfamate (B1201201) analogues have been shown to inhibit ubiquitin-activating enzymes through this mechanism, highlighting a sophisticated strategy for which analogues of this compound could be designed. nih.gov

Applications in Chemical Probes and Bioconjugation Strategies

The chemical reactivity of this compound, particularly its terminal primary amine, makes it a useful scaffold for the development of chemical probes for biological research.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The terminal primary amine of this compound provides a convenient chemical handle for derivatization. This amine group can readily react with a variety of commercially available labeling reagents. For example, it can be acylated by N-hydroxysuccinimide (NHS) esters, which are commonly used to attach fluorescent dyes (fluorophores), affinity tags (like biotin), or cross-linking agents. nih.gov This allows the compound to be converted into a chemical probe. Once labeled, the probe could be used in vitro to study the binding and localization of polyamine-binding proteins or to investigate enzymes that recognize its core structure, with the attached tag providing a means of detection or purification. This strategy is analogous to the conjugation of molecules to the amine group of lysine (B10760008) residues in proteins. nih.gov

Table 2: Potential Research Applications of this compound

| Research Application | Relevant Structural Feature | Investigative Technique | Potential Outcome |

|---|---|---|---|

| Modeling Peptide Bond Interactions | Amide Group | Spectroscopy (NMR, IR), Molecular Dynamics | Understanding of protein secondary structure formation. nih.gov |

| Probing Polyamine Binding Sites | Aminobutyl Group | Molecular Docking, Binding Assays | Identification and characterization of polyamine-interacting proteins. nih.govnih.gov |

| Enzyme Inhibition Studies | Entire Molecule | In Vitro Enzyme Kinetics | Discovery of new inhibitors for polyamine metabolic enzymes. nih.gov |

| Development of Chemical Probes | Terminal Primary Amine | Chemical Synthesis, Bioconjugation | Creation of tagged molecules for fluorescence microscopy or affinity purification. nih.gov |

Role as a Linker in Bifunctional Molecules for Research Purposes

There is no available research detailing the use of this compound as a linker molecule in the creation of bifunctional probes or other molecules for research applications.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For a polar molecule like N-(4-Aminobutyl)-N-methylacetamide, specific chromatographic approaches are necessary to achieve reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Derivatives

Due to its polar nature, this compound requires a chemical modification process known as derivatization to become volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. sigmaaldrich.com This process involves reacting the analyte with a derivatizing agent to replace active hydrogens on its amine groups with less polar functional groups. sigmaaldrich.com

A common derivatization technique is silylation, which introduces a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group, to the molecule. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com The resulting TBDMS derivative of this compound is more volatile and thermally stable, making it suitable for GC-MS analysis. sigmaaldrich.comnist.gov The NIST WebBook provides mass spectral data for the N-(4-Aminobutyl)acetamide, 4-N-(tert-butyldimethylsilyl)- derivative, which can be used for identification. nist.gov

Another approach involves derivatization with alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate. nih.govspringernature.com These reagents react with both amino and carboxylic acid groups to form derivatives that are amenable to GC-MS analysis. nih.govspringernature.com

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that allows for the identification and quantification of the target compound. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Optimized Derivatization Strategies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing compounds in complex mixtures. researchgate.net However, for some analytes, derivatization is still necessary to enhance their chromatographic retention, improve ionization efficiency, and increase the sensitivity of detection. researchgate.netnih.gov

For amino-containing compounds like this compound, various derivatization strategies can be employed. nih.gov These strategies aim to introduce a chemical tag that improves the compound's properties for LC-MS/MS analysis. researchgate.net For instance, derivatization can enhance the separation of the analyte from other components in the sample and increase its response in the mass spectrometer. nih.gov

Optimized derivatization strategies often involve selecting a reagent that reacts specifically with the functional groups of the target analyte. nih.gov The reaction conditions, such as temperature and time, are carefully controlled to ensure complete derivatization and avoid the formation of byproducts. nih.gov The choice of derivatizing agent and LC column is critical and requires a comprehensive assessment to achieve the best results. nih.govnih.gov

Some derivatization reagents are designed to impart a permanent charge to the analyte, which can significantly improve its ionization efficiency in the mass spectrometer. mdpi.com This leads to lower limits of detection and more accurate quantification.

A study by Zhang et al. (2022) developed a derivatization-assisted LC-MS/MS method for the simultaneous quantification of various compounds, including those with structures similar to this compound, in human urine. nih.gov This highlights the utility of derivatization in enhancing the sensitivity and accuracy of LC-MS/MS methods for complex biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. It can be employed to assess the purity of this compound and to perform quantitative analysis. sielc.com

In a typical HPLC method for a compound like this compound, a reversed-phase column (e.g., C18) is used. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.commit.edu The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. nih.gov The peak area or height of the analyte in the chromatogram is proportional to its concentration. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its concentration can be determined. nih.gov

The HPLC method must be validated to ensure its accuracy and reliability. nih.gov This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Sample Preparation and Extraction Protocols from Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as plasma or tissue, requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov The primary goal of sample preparation is to isolate the target analyte from the complex biological matrix, which contains proteins, lipids, and other small molecules that can interfere with the analysis. nih.gov

Common sample preparation techniques include:

Protein Precipitation: This method involves adding an organic solvent, such as acetonitrile, to the biological sample to precipitate proteins. nih.gov The supernatant, containing the analyte, is then separated by centrifugation. This is a relatively simple and fast method, but it may not be sufficient to remove all interfering substances. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. The choice of solvents is crucial for achieving a high recovery of the analyte and effective removal of interferences.

Solid-Phase Extraction (SPE): SPE is a more selective method that uses a solid adsorbent to isolate the analyte from the sample matrix. nih.gov The analyte is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov

The choice of extraction protocol depends on the properties of the analyte, the nature of the biological matrix, and the analytical technique to be used. The efficiency of the extraction process is critical for achieving accurate and reliable quantitative results.

Method Validation for Research Applications: Selectivity, Precision, and Detection Limits

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.euresearchgate.net For research applications, it is essential to validate the analytical method to ensure that the generated data is accurate, reliable, and reproducible. researchgate.netdemarcheiso17025.com The key parameters that are evaluated during method validation include:

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. inab.ie It is crucial to demonstrate that the method is not affected by interfering substances in the matrix. inab.ie

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eudemarcheiso17025.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. europa.euresearchgate.net It is often assessed by analyzing samples with known concentrations of the analyte (i.e., spiked samples) and calculating the percent recovery. europa.euresearchgate.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. demarcheiso17025.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

The validation of the analytical method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA). europa.eudemarcheiso17025.com

Techniques for Isomeric Differentiation (e.g., Differential Mobility Spectrometry hyphenated with MS)

Isomers are molecules that have the same molecular formula but different structural arrangements. Differentiating between isomers can be challenging for traditional mass spectrometry techniques. polyu.edu.hk Ion mobility spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of isomers. polyu.edu.hk

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is a type of ion mobility spectrometry that separates ions based on their different mobilities in high and low electric fields. polyu.edu.hknih.gov This technique can be hyphenated with mass spectrometry to provide an orthogonal separation mechanism, which is particularly useful for separating isomeric compounds. polyu.edu.hknih.gov

For a compound like this compound, which may have isomers, DMS-MS could be a valuable tool for their differentiation. The separation in DMS is based on the differential binding of a chemical modifier gas to the isomeric ions, which leads to differences in their mobility through the DMS cell. nih.govresearchgate.net

In some cases, chemical derivatization can be used to enhance the separation of isomers by DMS. nih.govresearchgate.net By reacting the isomers with a chiral derivatizing agent, diastereomers are formed, which have different physical properties and can be more easily separated by DMS. nih.govresearchgate.net

The use of advanced techniques like DMS-MS allows for a more comprehensive analysis of complex samples and can provide valuable information on the isomeric composition of a sample.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.